beta-Lecithin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

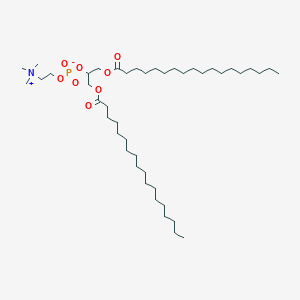

Beta-Lecithin, also known as this compound, is a useful research compound. Its molecular formula is C44H88NO8P and its molecular weight is 790.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Food Industry Applications

Emulsifier and Stabilizer

- Beta-lecithin is widely used as an emulsifier in food products such as margarine, chocolate, and baked goods. Its ability to stabilize mixtures of oil and water enhances the texture and shelf life of these products .

Nutritional Supplements

- Lecithin is utilized in dietary supplements for its potential health benefits, including cholesterol management. Studies indicate that daily supplementation can significantly reduce total cholesterol and triglycerides in adults .

Nanoemulsions

- Recent research has focused on the development of nanoemulsions using this compound to improve the bioavailability of nutrients like beta-carotene. These formulations have shown enhanced stability and delivery capacity in gastrointestinal conditions .

Pharmaceutical Applications

Drug Delivery Systems

- This compound plays a crucial role in formulating drug delivery systems, particularly in creating liposomes and nanoparticles that enhance the bioavailability of poorly soluble drugs. Its biocompatibility makes it an ideal candidate for pharmaceutical applications .

Hepatoprotection

- Several studies have demonstrated that lecithin can exert protective effects against liver damage induced by toxins or alcohol. For instance, animal studies have shown that lecithin supplementation can improve liver enzyme levels and reduce oxidative stress markers in subjects exposed to hepatotoxic agents .

Cosmetic Industry Applications

Emulsifying Agent

- In cosmetics, this compound is employed as an emulsifier and stabilizer in creams, lotions, and other formulations. It helps maintain the consistency of products while enhancing skin absorption due to its phospholipid nature .

Skin Health

- Lecithin's moisturizing properties contribute to skin health by preventing dryness and irritation. It has been included in formulations aimed at treating conditions like eczema and dermatitis .

Industrial Applications

Paints and Coatings

- This compound is used in the production of paints and coatings as a dispersant and wetting agent. Its ability to improve the flow and application properties of paints makes it valuable in industrial settings .

Textiles

- In the textile industry, lecithin acts as a lubricant during the processing of fibers, enhancing the quality of fabrics while reducing friction during manufacturing processes .

Case Studies

化学反応の分析

Enzymatic Transesterification by LCAT

Lecithin:cholesterol acyltransferase (LCAT) catalyzes the esterification of cholesterol using phosphatidylcholine as a substrate. This reaction occurs in two steps:

-

Fatty Acid Cleavage : LCAT hydrolyzes the fatty acid at the sn-2 position of phosphatidylcholine, forming a covalent intermediate with Ser181 .

-

Cholesterol Esterification : The fatty acid is transferred to the 3-β-hydroxyl group of cholesterol, producing cholesteryl ester and lysolecithin .

Key Findings :

-

LCAT preferentially acts on phosphatidylcholine with 18:1 (oleic acid) or 18:2 (linoleic acid) fatty acids in humans .

-

The reaction shifts cholesterol into lipoprotein cores, critical for HDL maturation .

| Parameter | Human LCAT Substrate Preference | Rodent LCAT Substrate Preference |

|---|---|---|

| Fatty Acid Chain | 18:1, 18:2 | 20:4 |

| Lipoprotein Target | HDL, LDL | HDL |

Interaction with β-Conglycinin

Lecithin forms stable complexes with β-conglycinin, a major soybean allergen, through non-covalent interactions:

-

Binding Mechanism : Static quenching driven by hydrogen bonds and van der Waals forces .

-

Structural Effects :

| Interaction Parameter | Observation |

|---|---|

| Binding Constant (K) | 1.2 × 10⁴ L/mol (25°C) |

| Thermodynamic Force (ΔH) | -28.5 kJ/mol (hydrogen bonds dominant) |

| Particle Size Increase | 120 nm → 450 nm (after 100°C treatment) |

Hydrolysis to Lysolecithin

Phosphatidylcholine undergoes hydrolysis to form lysolecithin, a pro-inflammatory mediator:

-

Reaction : Phospholipase A2 (PLA2) cleaves the sn-2 acyl chain, producing lysolecithin and a free fatty acid .

-

Biological Fate :

Implications :

-

High lysolecithin concentrations induce wheal-and-erythema skin reactions .

-

In vivo studies show no adverse effects at dietary levels ≤5% .

Role in Lipoprotein Remodeling

Lecithin’s reactions directly impact lipoprotein structure:

特性

CAS番号 |

5655-10-7 |

|---|---|

分子式 |

C44H88NO8P |

分子量 |

790.1 g/mol |

IUPAC名 |

1,3-di(octadecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(53-54(48,49)52-39-38-45(3,4)5)41-51-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 |

InChIキー |

QVOSSHZMHWUKKG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |

Key on ui other cas no. |

5655-10-7 |

同義語 |

1,3-distearoylglycero-2-phosphocholine beta-lecithin beta-lecithin, (R)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。